molecular formula C10H13NO3S B13188346 4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13188346
M. Wt: 227.28 g/mol
InChI Key: XGMYCQCRXRTTGR-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound featuring a thiophene ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The hydroxymethyl and hydroxy groups are introduced through subsequent functionalization reactions, often involving reagents such as formaldehyde and hydrogen peroxide under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxymethyl group.

    4-(Hydroxymethyl)pyrrolidine: Lacks the thiophene ring and aldehyde group.

    3-Hydroxy-4-(hydroxymethyl)pyrrolidine: Similar structure but without the thiophene ring.

Uniqueness

4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the functionalized pyrrolidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that is not observed in the individual components .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-4-7-2-11(3-10(7)14)8-1-9(5-13)15-6-8/h1,5-7,10,12,14H,2-4H2

InChI Key

XGMYCQCRXRTTGR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=CSC(=C2)C=O)O)CO

Origin of Product

United States

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